molecular formula C10H10ClNO2 B598461 (E)-Methyl 3-(2-chloro-5-methylpyridin-3-YL)-acrylate CAS No. 1198401-58-9

(E)-Methyl 3-(2-chloro-5-methylpyridin-3-YL)-acrylate

Cat. No. B598461
M. Wt: 211.645
InChI Key: KNMMNFCPGOFVTG-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

Pyridinylboronic acids and esters, which are structurally similar to the requested compound, can be synthesized from pyridinyl halides via a Pd-catalysed cross-coupling reaction . Another method involves halogen-metal exchange (HMe) and borylation .


Molecular Structure Analysis

The molecular structure of pyridine consists of a six-membered ring with five carbon atoms and one nitrogen atom. The nitrogen atom is sp2 hybridized and carries one lone pair of electrons. In the case of “(E)-Methyl 3-(2-chloro-5-methylpyridin-3-YL)-acrylate”, additional functional groups are attached to the pyridine ring .


Chemical Reactions Analysis

Pyridinylboronic acids and esters can undergo various reactions. For example, they can participate in palladium-catalyzed Suzuki-Miyaura coupling reactions . They can also undergo protodeboronation, a process that involves the removal of a boron group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, pyridinylboronic acids typically have a high melting point (>300 °C) .

Scientific Research Applications

Summary of the Application

Pyridinylboronic acids and esters are important in organic synthesis . They can be prepared from pyridinyl halides via a Pd-catalysed cross-coupling reaction .

Methods of Application or Experimental Procedures

The general procedure involves the use of a palladium catalyst and a base in a solvent at a specific temperature for a certain amount of time . The exact conditions depend on the specific reactants and the desired product .

Results or Outcomes

The method has been used to synthesize a variety of (un)substituted pyridinylboronic acids and esters with good yields .

2. Protodeboronation of Pinacol Boronic Esters

Summary of the Application

Pinacol boronic esters are valuable building blocks in organic synthesis . Protodeboronation of these esters is a useful transformation, but it is not well developed .

Methods of Application or Experimental Procedures

The researchers reported a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters using a radical approach . This was paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .

Results or Outcomes

The method was applied to methoxy protected (−)-Δ8-THC and cholesterol . It was also used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Future Directions

The future directions in the study and application of a chemical compound depend on the current state of research and the potential uses of the compound. For example, pyridinylboronic acids and esters are valuable building blocks in organic synthesis and have potential applications in the development of pharmaceuticals .

properties

IUPAC Name

methyl (E)-3-(2-chloro-5-methylpyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-7-5-8(10(11)12-6-7)3-4-9(13)14-2/h3-6H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMMNFCPGOFVTG-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N=C1)Cl)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Methyl 3-(2-chloro-5-methylpyridin-3-YL)-acrylate

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